An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl Adenine-9-Acetate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl Adenine-9-Acetate
Abstract
Ethyl adenine-9-acetate is a pivotal intermediate in the synthesis of a wide array of modified adenine derivatives, which are instrumental in pharmaceutical and biochemical research.[1] Its unique structure, featuring an ethyl ester group at the 9-position of the adenine core, facilitates selective chemical modifications, rendering it a valuable building block in the development of antiviral and anticancer agents.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of Ethyl adenine-9-acetate, tailored for researchers, scientists, and professionals in the field of drug development. We delve into the mechanistic rationale behind the synthetic protocol, offer a step-by-step experimental procedure, and present a thorough analysis of the characterization data to ensure the structural integrity and purity of the final compound.
Introduction: The Significance of N9-Substituted Adenine Analogs
Adenine, a fundamental component of nucleic acids, also serves as a privileged scaffold in medicinal chemistry.[2] Its derivatives are integral to numerous biological molecules, including ATP, NAD, and SAM, which are central to cellular energy metabolism and enzymatic processes.[2] Consequently, chemical modification of the adenine ring system has been a fruitful strategy for the development of therapeutic agents targeting pathways deregulated in various diseases.[2]
The N9-alkylation of purines is a particularly important transformation, leading to the creation of acyclic nucleoside analogs.[3] Many of these analogs have demonstrated potent biological activities, including anti-HIV and anti-cancer properties.[4] Ethyl adenine-9-acetate, a key N9-substituted derivative, is a versatile precursor for the synthesis of these biologically active molecules.[1][5] The presence of the ethyl acetate moiety allows for further chemical manipulation, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.[1] The development of new substituted N9-adenine derivatives continues to be an active area of research, with a focus on their potential as activators of key cellular enzymes like AMPK for the treatment of metabolic disorders and other diseases.[6][7]
Synthesis of Ethyl Adenine-9-Acetate: A Mechanistic Approach
The synthesis of Ethyl adenine-9-acetate is typically achieved through the N-alkylation of adenine with an appropriate ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate.[8] The regioselectivity of this alkylation is a critical consideration, as adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9).[9] While mixtures of isomers can be formed, the N9-alkylation is generally the thermodynamically favored and predominant pathway, especially in polar aprotic solvents.[9][10]
The Rationale Behind Experimental Choices
The selection of reagents and reaction conditions is paramount for achieving a high yield and regioselectivity of the desired N9-substituted product.
-
Choice of Base: A suitable base is required to deprotonate adenine, forming the more nucleophilic adeninate anion. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[8][11] Sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a highly effective combination for this purpose.[8]
-
Choice of Solvent: Polar aprotic solvents such as DMF or acetonitrile (CH₃CN) are preferred as they can solvate the cation of the base while leaving the adeninate anion relatively free to act as a nucleophile.[10][12]
-
Choice of Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate are commonly employed as the electrophile.[8] The bromo-derivative is generally more reactive than the chloro-derivative.
-
Reaction Temperature: The reaction is typically conducted at room temperature or with gentle heating to promote the reaction without leading to significant side product formation.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl adenine-9-acetate.
Caption: A flowchart depicting the synthesis of Ethyl adenine-9-acetate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of Ethyl adenine-9-acetate.
-
Preparation: To a solution of adenine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Stir the resulting suspension at room temperature for 1 hour.
-
Addition of Alkylating Agent: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Final Product: The purified fractions are combined and concentrated to yield Ethyl adenine-9-acetate as a solid.
Comprehensive Characterization of Ethyl Adenine-9-Acetate
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Ethyl adenine-9-acetate. A combination of spectroscopic and physical methods is employed for this purpose.
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of Ethyl adenine-9-acetate.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₁N₅O₂ | [1][5][13][14] |
| Molecular Weight | 221.22 g/mol | [1][13][14] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 224-228 °C | [1] |
| Boiling Point | 443.1 °C | [1][14] |
| Solubility | Moderately soluble in polar solvents | [5] |
| CAS Number | 25477-96-7 | [1][5][14] |
Spectroscopic Data Analysis
Spectroscopic techniques provide detailed structural information, confirming the successful synthesis of the target molecule.
3.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of Ethyl adenine-9-acetate is expected to show distinct signals corresponding to the different types of protons in the molecule. The characteristic signals include those for the ethyl group (a triplet and a quartet), the methylene group attached to the N9 position (a singlet), and the protons on the adenine ring.
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¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the purine ring system.
While specific chemical shifts can vary slightly depending on the solvent and instrument, representative data is crucial for comparison.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of Ethyl adenine-9-acetate will exhibit characteristic absorption bands for:
-
N-H stretching: Associated with the amino group of adenine.
-
C=O stretching: A strong absorption band characteristic of the ester carbonyl group.
-
C-O stretching: Corresponding to the ester linkage.
-
Aromatic C=C and C=N stretching: From the adenine ring system.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The mass spectrum of Ethyl adenine-9-acetate will show a molecular ion peak (M⁺) corresponding to its molecular weight (221.22 g/mol ).
Data Presentation: A Summary of Characterization Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for ethyl protons (triplet and quartet), methylene protons (singlet), and adenine ring protons. |
| ¹³C NMR | Signals for ester carbonyl carbon, ethyl carbons, methylene carbon, and purine ring carbons. |
| FTIR (cm⁻¹) | N-H stretches, C=O stretch (ester), C-O stretch, aromatic C=C and C=N stretches. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~221. |
Conclusion: A Versatile Intermediate for Drug Discovery
This technical guide has provided a detailed overview of the synthesis and characterization of Ethyl adenine-9-acetate. The presented protocol, grounded in a clear understanding of the underlying reaction mechanism, offers a reliable method for the preparation of this important synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like Ethyl adenine-9-acetate in the design and synthesis of new generations of antiviral, anticancer, and other medicinal agents cannot be overstated.
References
-
N-9 Alkylation of purines via light-promoted and metal-free radical relay. (n.d.). Chinese Chemical Letters. Retrieved January 10, 2026, from [Link]
-
Ethyl adenine-9-acetate. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]
- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(24), 9183–9190.
- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 71(24), 9183–9190.
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Regioselective alkylation reaction of purines under microwave Irradiation. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Ethyl adenine-9-acetate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Acetylation of adenine with ethyl chloroformate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Ethyl Adenine-9-Acetate (CAS 25477-96-7). (n.d.). American Elements. Retrieved January 10, 2026, from [Link]
- New substituted n9-adenine derivatives, pharmaceutical compositions containing same and use thereof. (2020). Google Patents.
-
Ethyl adenine-9-acetate (CAS 25477-96-7). (n.d.). Chemical-Suppliers.com. Retrieved January 10, 2026, from [Link]
-
Ethyl adenine-9-acetate (CAS No : 25477-96-7). (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]
-
NEW SUBSTITUTED N9-ADENINE DERIVATIVES, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND USE THEREOF. (2022). European Patent Office. Retrieved January 10, 2026, from [Link]
-
Buyens, D. M. S. (n.d.). Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Adenine, a key player in biology and medicinal chemistry. (2020). Comptes Rendus Chimie. Retrieved January 10, 2026, from [Link]
-
Optimized synthesis and characterization of ethyl N-cycloamine acetates. (2022). 62° Congresso Brasileiro de Química. Retrieved January 10, 2026, from [Link]
-
Synthetic Strategies to 9-Substituted 8-Oxoadenines. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]
- Novel chemical synthesis method for adenine. (2013). Google Patents.
- Tong, W. P., & Ludlum, D. B. (1981). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Cancer Research, 41(1), 380–384.
-
Ethyl acetate. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 10, 2026, from [Link]
-
FTIR spectrum of ethyl acetate fraction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Spectra of ethyl acetate. (n.d.). University of Bristol. Retrieved January 10, 2026, from [Link]
-
EPA/NIH Mass Spectral Data Base. (1978). GovInfo. Retrieved January 10, 2026, from [Link]
-
ETHYL ACETATE; EI-B; MS. (2008). MassBank. Retrieved January 10, 2026, from [Link]
Sources
- 1. Ethyl adenine-9-acetate [myskinrecipes.com]
- 2. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. CAS 25477-96-7: ethyl adenine-9-acetate | CymitQuimica [cymitquimica.com]
- 6. WO2020002718A1 - New substituted n9-adenine derivatives, pharmaceutical compositions containing same and use thereof - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl adenine-9-acetate | C9H11N5O2 | CID 688302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. americanelements.com [americanelements.com]
